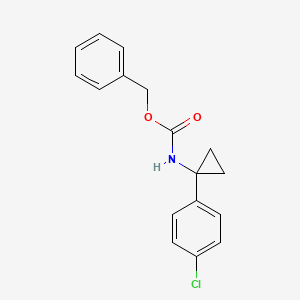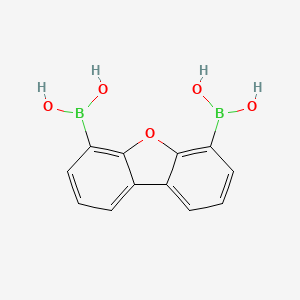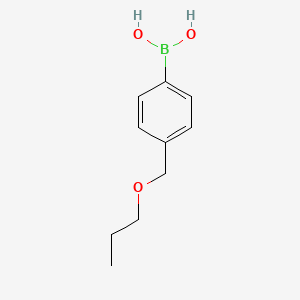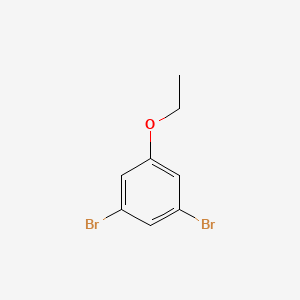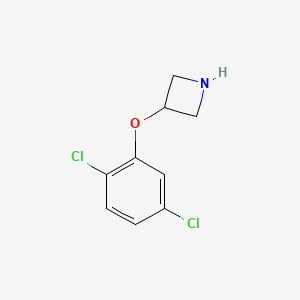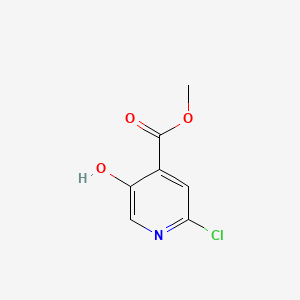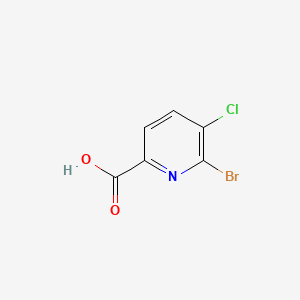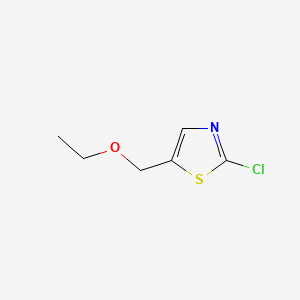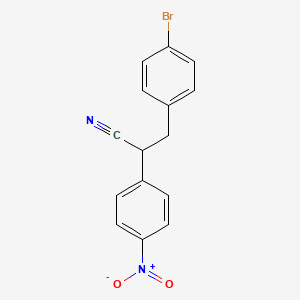
3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile, also known as BPN, is a chemical compound that has gained significant attention in scientific research. It is a nitrile derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been studied for its potential applications in different fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these kinases, 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been shown to have both biochemical and physiological effects. Biochemically, 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been shown to inhibit the activity of certain kinases, as mentioned above. Physiologically, 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation of 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the development of new anticancer agents. Another direction is the synthesis of novel materials using 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile as a building block. Additionally, the development of new analytical methods for the detection of metal ions using 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile as a probe is another potential future direction. Overall, the study of 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile has the potential to lead to new discoveries and advancements in various fields of research.
Méthodes De Synthèse
3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile can be synthesized using different methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a nitrile in the presence of a base. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. These methods have been used to synthesize 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile with high yields and purity.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-(4-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-8,13H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJHKOQJNOERC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857059 |
Source


|
| Record name | 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254177-54-2 |
Source


|
| Record name | 4-Bromo-α-(4-nitrophenyl)benzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254177-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

